molecular formula C12H9NO5 B2540216 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid CAS No. 23796-64-7

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

Cat. No. B2540216
CAS RN: 23796-64-7
M. Wt: 247.206
InChI Key: MHIFATZXRQSTSN-UHFFFAOYSA-N
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Description

9-Hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a chemical compound with the molecular formula C12H9NO5 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO5/c14-11-6-3-9-10 (18-2-1-17-9)4-8 (6)13-5-7 (11)12 (15)16/h3-5H,1-2H2, (H,13,14) (H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is 247.21 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Diuretic Activity Enhancement through Bromination : Ukrainets et al. (2013) demonstrated that bromination of quinoline derivatives enhances their diuretic activity compared to non-brominated analogs. This finding suggests potential applications in developing new diuretic agents (Ukrainets, Golik, & Chernenok, 2013).
  • Structural Studies on Dicarboxylic Acids : Barooah, Singh, and Baruah (2008) investigated the crystal structures of salts of certain dicarboxylic acids with polynuclear nitrogen-containing heterocyclic compounds. Their work provides insights into the conformers' stability and specific deprotonated species, highlighting the importance of weak interactions (Barooah, Singh, & Baruah, 2008).
  • Antioxidant Activity of Quinoline Derivatives : Research by Cahyana, Andika, and Liandi (2020) focused on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives, assessing their antioxidant activities. This study presents a green chemistry approach to synthesizing bioactive quinoline derivatives with potential therapeutic applications (Cahyana, Andika, & Liandi, 2020).

Chemical Synthesis and Material Applications

  • Synthesis of Novel Quinoline Derivatives : Yang et al. (2013) developed an efficient method for synthesizing novel quinoline derivatives, which could serve as valuable precursors for producing diverse azaheterocycle libraries. This work demonstrates the versatility of quinoline compounds in synthesizing various heterocyclic compounds (Yang, Liang, Zuo, & Long, 2013).
  • Photophysical Properties of Quinoline-Based Fluorophores : Padalkar and Sekar (2014) synthesized azole-quinoline-based fluorophores, exploring their excited-state intramolecular proton transfer (ESIPT) inspired properties. These compounds exhibit dual emissions, suggesting their potential use in optical materials and sensors (Padalkar & Sekar, 2014).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-11-6-3-9-10(18-2-1-17-9)4-8(6)13-5-7(11)12(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIFATZXRQSTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

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